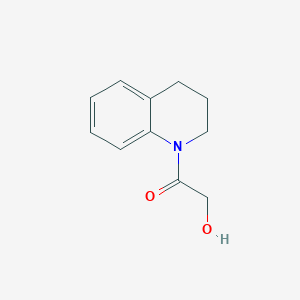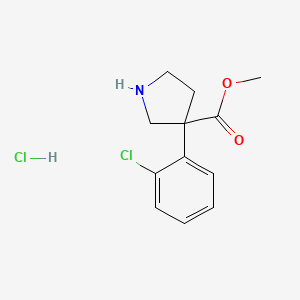
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chlorophenyl group and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidines can generally be synthesized through various methods such as the N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Scientific Research Applications
Chemical Alkylation and Synthesis
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is an effective alkylating agent for a variety of five-membered aromatic heterocycles. It has been utilized in the synthesis of novel aziridine esters, showcasing its potential in creating complex molecular architectures. Specifically, its reactions with heterocycles bearing an α-carbonyl substituent lead to the formation of pyrroloimidazoles, a class of compounds with significant synthetic interest due to their potential pharmaceutical applications. This demonstrates the compound's utility in facilitating complex transformations and generating structurally diverse molecules (Alves et al., 2000).
Structural and Spectral Analysis
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has also been pivotal in advancing our understanding of chemical structure and reactivity through detailed structural and spectral analyses. Studies focusing on related compounds have employed various spectroscopic techniques to elucidate the stereochemistry and electronic properties of novel synthetic molecules. For instance, the crystal structure and spectral data of synthesized compounds provide insights into the electronic interactions within molecules and the influence of substituents on molecular behavior. This contributes to a deeper understanding of chemical reactivity and the design of molecules with desired properties (Sivakumar et al., 1995).
Antimicrobial Activity
Research on derivatives of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has expanded into the exploration of their antimicrobial properties. A novel compound synthesized from this chemical precursor demonstrated significant antimicrobial activity against a range of bacterial and mycobacterial strains. This highlights the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing battle against resistant bacterial infections. The investigation into the antimicrobial efficacy of these compounds is crucial for identifying new therapeutic options in a landscape where antibiotic resistance is a growing concern (Nural et al., 2018).
Mechanism of Action
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13;/h2-5,14H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKKGFGUAHLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


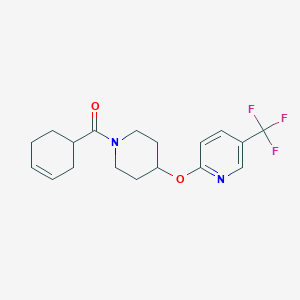
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)
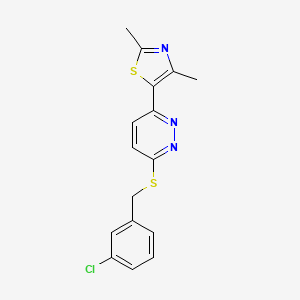
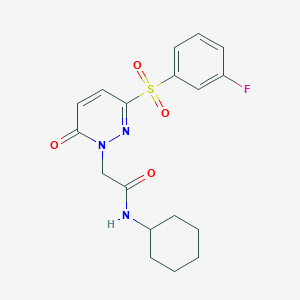

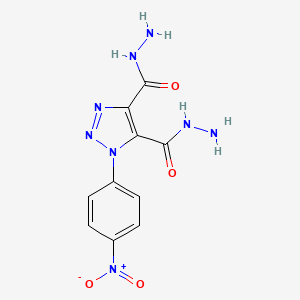
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)

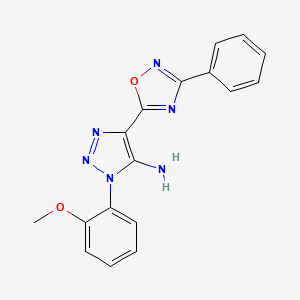
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2535049.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)
